molecular formula C8H17NO B13251045 (Cyclohexylmethyl)(methoxy)amine

(Cyclohexylmethyl)(methoxy)amine

Cat. No.: B13251045
M. Wt: 143.23 g/mol
InChI Key: QOLZELHKFRUKMD-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(methoxy)amine is a chemical compound that has garnered attention in various fields of research due to its unique properties It is characterized by the presence of a cyclohexylmethyl group and a methoxy group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylmethyl)(methoxy)amine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . This process can be carried out under mild conditions, making it an efficient route for the preparation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: (Cyclohexylmethyl)(methoxy)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.

Scientific Research Applications

(Cyclohexylmethyl)(methoxy)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(methoxy)amine involves its interaction with specific molecular targets. For instance, methoxyamine, a related compound, is known to block abasic sites created by the cleavage of base excision repair glycosylases. This disruption of the base excision repair pathway increases the cytotoxicity of DNA alkylating agents, leading to cell death . Similar mechanisms may be involved in the action of this compound.

Comparison with Similar Compounds

Uniqueness: (Cyclohexylmethyl)(methoxy)amine is unique due to the presence of both cyclohexylmethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-cyclohexyl-N-methoxymethanamine

InChI

InChI=1S/C8H17NO/c1-10-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3

InChI Key

QOLZELHKFRUKMD-UHFFFAOYSA-N

Canonical SMILES

CONCC1CCCCC1

Origin of Product

United States

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